N-(2-chloro-4-nitrophenyl)-3,5-dinitro-2-(phenylamino)benzamide
Description
N-(2-chloro-4-nitrophenyl)-3,5-dinitro-2-(phenylamino)benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple nitro groups, a chloro substituent, and an amide linkage. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in research and industrial applications.
Properties
Molecular Formula |
C19H12ClN5O7 |
|---|---|
Molecular Weight |
457.8 g/mol |
IUPAC Name |
2-anilino-N-(2-chloro-4-nitrophenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C19H12ClN5O7/c20-15-9-12(23(27)28)6-7-16(15)22-19(26)14-8-13(24(29)30)10-17(25(31)32)18(14)21-11-4-2-1-3-5-11/h1-10,21H,(H,22,26) |
InChI Key |
FFAYSDMXIBQSFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-nitrophenyl)-3,5-dinitro-2-(phenylamino)benzamide typically involves multi-step organic reactions. One common method includes the nitration of a suitable aromatic precursor, followed by chlorination and subsequent amide formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions is optimized to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-nitrophenyl)-3,5-dinitro-2-(phenylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of more highly oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2-chloro-4-nitrophenyl)-3,5-dinitro-2-(phenylamino)benzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-nitrophenyl)-3,5-dinitro-2-(phenylamino)benzamide involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity, allowing it to interact with enzymes, proteins, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-nitrophenyl)benzamide
- 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
Uniqueness
N-(2-chloro-4-nitrophenyl)-3,5-dinitro-2-(phenylamino)benzamide is unique due to the presence of multiple nitro groups and a phenylamino substituent, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
